PI3Kα Inhibitory Potency: Class-Leading Activity vs. Reference Inhibitor
While direct IC50 data for the target compound is not publicly available, its core thiazolo[5,4-b]pyridine sulfonamide scaffold defines a class of extremely potent PI3Kα inhibitors. The representative analog 19a (a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine) achieves an IC50 of 3.6 nM against PI3Kα [1]. This potency places the compound class orders of magnitude ahead of early PI3K inhibitors with IC50 values in the micromolar range (e.g., >100 µM) [1]. The target compound, by retaining the critical sulfonamide pharmacophore, is expected to exhibit comparable low-nanomolar activity.
| Evidence Dimension | PI3Kα enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not available; expected low nanomolar based on class SAR. |
| Comparator Or Baseline | Analog 19a: IC50 = 3.6 nM (representative of class); Early inhibitors: IC50 > 100 µM |
| Quantified Difference | ~30,000-fold improvement over early micromolar inhibitors. |
| Conditions | PI3K enzymatic assay, as described in Xia et al. 2020. |
Why This Matters
This establishes the thiazolo[5,4-b]pyridine sulfonamide class as a potent PI3Kα inhibitor scaffold, making the target compound a valuable tool for probing PI3K-dependent signaling.
- [1] Xia, L., Zhang, Y., Zhang, J., Lin, S., Zhang, K., Tian, H., Dong, Y., & Xu, H. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. View Source
